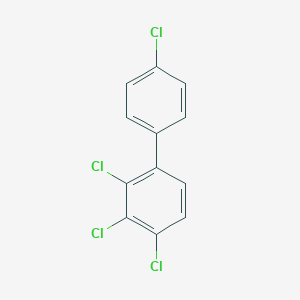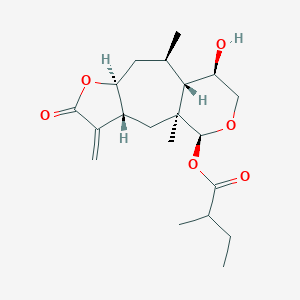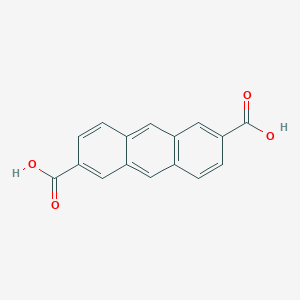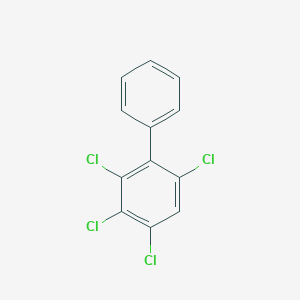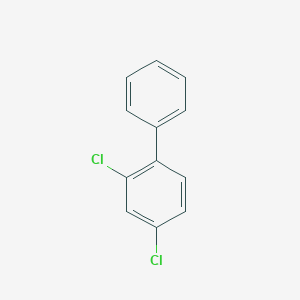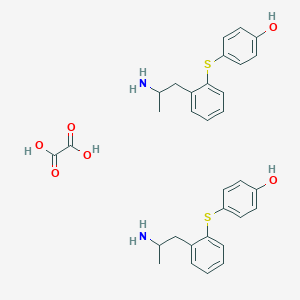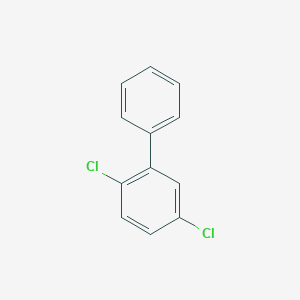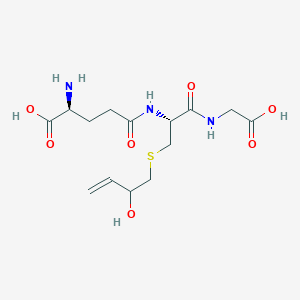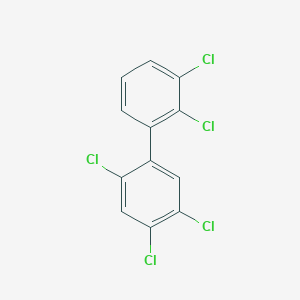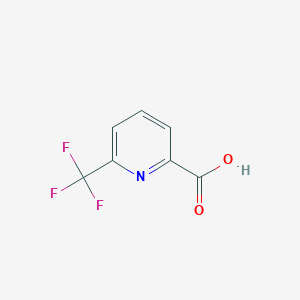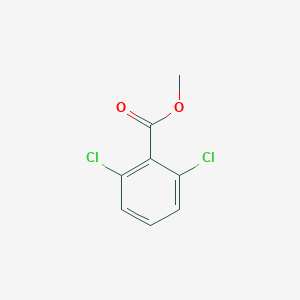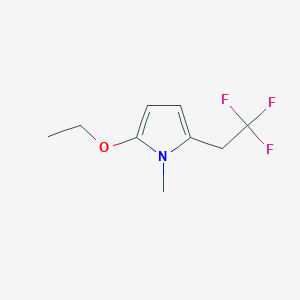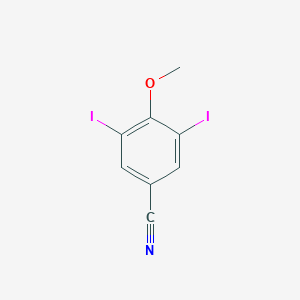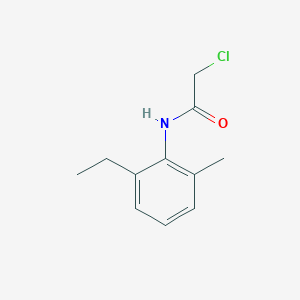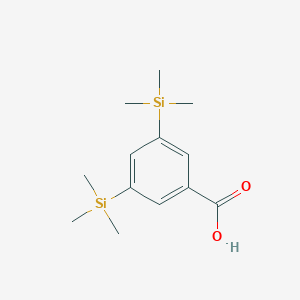
3,5-Bis(trimethylsilyl)benzoic acid
概要
説明
“3,5-Bis(trimethylsilyl)benzoic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzoic acid, with trimethylsilyl groups attached to the 3rd and 5th positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trimethylsilyl)benzoic acid” consists of a benzene ring with carboxylic acid (COOH) and two trimethylsilyl (Si(CH3)3) groups attached to it . The trimethylsilyl groups are electron-donating, which can influence the chemical behavior of the compound.科学的研究の応用
Angiogenesis Inhibition in Colon Cancer
3,5-Bis(trimethylsilyl)benzoic acid, when explored in the form of its derivative TAC-101, has demonstrated significant potential in inhibiting angiogenesis in colon cancer. The compound has been observed to reduce the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis – the process through which new blood vessels form from pre-existing vessels. This inhibition of angiogenesis is crucial in the context of cancer therapy, as it can limit the supply of nutrients and oxygen to tumors, thus hindering their growth and spread.
Apoptotic Induction in Ovarian Carcinoma
In the context of ovarian carcinoma, especially clear cell adenocarcinoma, TAC-101 has shown promising results in inducing apoptosis in cancer cells. Apoptosis is a form of programmed cell death that is often exploited in cancer therapy to eliminate malignant cells. This compound's ability to induce apoptosis, thereby potentially limiting the proliferation and survival of cancer cells, marks it as a significant agent in the research and development of new antitumor strategies.
Impact on Hepatic Metastasis of Colon Cancer
TAC-101 has also been researched for its effects on the hepatic metastasis of colon cancer. Studies have shown that oral administration of TAC-101 can significantly inhibit hepatic metastasis in colon cancer without causing weight loss in experimental models. This effect is partly attributed to its ability to enhance the expression of Fas, a cell surface receptor that plays a pivotal role in inducing apoptosis. The induction of apoptosis in cancer cells, particularly in metastatic tumors, is a critical aspect of cancer treatment as it can help control the spread of the disease.
将来の方向性
The future directions for “3,5-Bis(trimethylsilyl)benzoic acid” could involve further exploration of its potential applications, particularly in the field of medicine. For example, studies have suggested that it may have antitumor effects, which could be further investigated for potential therapeutic applications .
特性
IUPAC Name |
3,5-bis(trimethylsilyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGOOOEIGPKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trimethylsilyl)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

